3-Nitrophenyl diphenyl phosphate
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Overview
Description
3-Nitrophenyl diphenyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to two phenyl groups and one 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrophenyl diphenyl phosphate typically involves the reaction of 3-nitrophenol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
3-Nitrophenol+Diphenyl chlorophosphate→3-Nitrophenyl diphenyl phosphate+HCl
The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chlorophosphate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl diphenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to produce 3-nitrophenol and diphenyl phosphate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-Nitrophenol and diphenyl phosphate.
Reduction: 3-Aminophenyl diphenyl phosphate.
Substitution: Various substituted phenyl diphenyl phosphates depending on the nucleophile used.
Scientific Research Applications
3-Nitrophenyl diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphate ester hydrolysis.
Biology: Employed in enzyme assays to study phosphatase activity, as it can be hydrolyzed by phosphatases to release 3-nitrophenol, which is easily detectable.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized as a flame retardant in polymer materials, enhancing their thermal stability and reducing flammability.
Mechanism of Action
The mechanism of action of 3-nitrophenyl diphenyl phosphate primarily involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, releasing 3-nitrophenol and diphenyl phosphate. The released 3-nitrophenol can be detected spectrophotometrically, making it a useful tool in enzyme assays.
Comparison with Similar Compounds
Similar Compounds
Para-nitrophenyl phosphate: Another phosphate ester used in enzyme assays, but with a para-nitro group instead of a meta-nitro group.
Tris(3-nitrophenyl) phosphate: A compound with three 3-nitrophenyl groups bonded to a central phosphate, used as a flame retardant.
Uniqueness
3-Nitrophenyl diphenyl phosphate is unique due to its specific structure, which combines the properties of both nitrophenyl and diphenyl phosphate groups. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
60586-04-1 |
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Molecular Formula |
C18H14NO6P |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
(3-nitrophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H14NO6P/c20-19(21)15-8-7-13-18(14-15)25-26(22,23-16-9-3-1-4-10-16)24-17-11-5-2-6-12-17/h1-14H |
InChI Key |
VAFLTUMNXSVELE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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